molecular formula C7H14N2 B1630229 Bicyclo[2.2.1]heptane-1,3-diamine CAS No. 889863-82-5

Bicyclo[2.2.1]heptane-1,3-diamine

Cat. No.: B1630229
CAS No.: 889863-82-5
M. Wt: 126.2 g/mol
InChI Key: SUJGVCQADPBTOJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1,3-diamine (CAS: 889863-82-5) is a bicyclic organic compound with the molecular formula C₇H₁₄N₂ and a molar mass of 126.2 g/mol. Its structure features a rigid norbornane skeleton (bicyclo[2.2.1]heptane) substituted with two amine groups at the 1- and 3-positions. This scaffold is notable for its conformational rigidity and stereochemical diversity, making it valuable in asymmetric synthesis and drug discovery.

Key physicochemical properties include:

  • Hydrogen bond donors/acceptors: 2/2
  • Topological polar surface area: 52 Ų
  • XLogP: 0.8 (indicative of moderate lipophilicity).

The compound’s bicyclic framework is prevalent in bioactive molecules, such as CXCR2 antagonists (e.g., anti-cancer agents), and serves as a chiral auxiliary or ligand in catalysis.

Properties

CAS No.

889863-82-5

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-1,3-diamine

InChI

InChI=1S/C7H14N2/c8-6-4-7(9)2-1-5(6)3-7/h5-6H,1-4,8-9H2

InChI Key

SUJGVCQADPBTOJ-UHFFFAOYSA-N

SMILES

C1CC2(CC1C(C2)N)N

Canonical SMILES

C1CC2(CC1C(C2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane-1,3-diamine belongs to a family of bicyclic diamines with varying substituent positions and stereochemical configurations. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison of Bicyclo[2.2.1]heptane Diamines

Compound Name CAS Number Molecular Formula Bridgehead Substitution Key Applications
This compound 889863-82-5 C₇H₁₄N₂ 1,3-diamine CXCR2 antagonists (anti-cancer)
Bicyclo[2.2.1]heptane-1,4-diamine 6600-41-5 C₇H₁₄N₂ 1,4-diamine Drug synthesis, polymer materials
Bicyclo[2.2.1]heptane-2,3-diamine 741668-23-5 C₇H₁₄N₂ 2,3-diamine Undisclosed (stereochemical studies)
Bicyclo[2.2.1]heptane-2,4-diamine 889863-82-5* C₇H₁₄N₂ 2,4-diamine Research use (safety data available)

*Note: CAS 889863-82-5 is ambiguously referenced for both 1,3- and 2,4-diamine in the evidence.

Key Differences and Research Findings

Stereochemical Impact :

  • The 1,3-diamine derivative is utilized in CXCR2 antagonists due to its ability to mimic peptide backbones, enhancing receptor binding.
  • 1,4-diamine (CAS 6600-41-5) is employed in polymer development, where its spacing between amine groups facilitates crosslinking.
  • 2,3-diamine (CAS 741668-23-5) exhibits stereochemical complexity (1R,2R,3R,4S configuration), though its applications remain underexplored.

Synthetic Accessibility :

  • The 1,3-diamine is synthesized via acid-catalyzed cycloaddition or amine functionalization of preformed bicyclo scaffolds.
  • In contrast, 1,4-diamine derivatives are often prepared through reductive amination or dihydroxylation followed by substitution.

Physicochemical Properties :

  • All diamines share similar molecular weights (126.2 g/mol) but differ in polarity and solubility due to substituent positioning. For example, 1,3-diamine’s XLogP (0.8) suggests better membrane permeability than 1,4-diamine (data unavailable).

Other diamines (e.g., 1,4-diamine dihydrochloride, CAS 1818847-46-9) are regulated for industrial use but lack detailed hazard classifications.

Research and Application Highlights

  • Medicinal Chemistry : The 1,3-diamine scaffold is critical in CXCR2 antagonists (e.g., compounds 2a–2g), which inhibit chemokine-mediated cancer progression.
  • Materials Science : 1,4-diamine derivatives contribute to thermosetting polymers with enhanced mechanical stability.
  • Catalysis: Chiral bicyclo[2.2.1]heptane diamines serve as ligands in asymmetric hydrogenation, though this application is less explored compared to their monocyclic counterparts.

Preparation Methods

Structural and Chemical Identity of Bicyclo[2.2.1]heptane-1,3-diamine

Molecular Framework and Stereochemical Features

The compound’s core consists of a bicyclo[2.2.1]heptane system, a fused bicyclic structure with two bridgehead carbons (C1 and C3) bearing primary amine groups. The molecular formula is C₇H₁₄N₂ , with a molecular weight of 126.20 g/mol. The bridgehead amines introduce significant steric hindrance, influencing reactivity in nucleophilic substitutions and coordination chemistry.

Key Structural Data:
Property Value Source
IUPAC Name This compound
CAS Registry Number 889863-82-5
Molecular Formula C₇H₁₄N₂
SMILES C1CC2(CC1C(C2)N)N
InChIKey SUJGVCQADPBTOJ-UHFFFAOYSA-N

Comparative Analysis with Related Diamines

Bicyclo[2.2.1]heptane-1,4-diamine (CAS 1818847-46-9) serves as a structural isomer, differing in amine positioning. The 1,4-diamine derivative exhibits distinct reactivity due to reduced steric crowding between amine groups, enabling easier functionalization at both nitrogen centers.

Synthetic Strategies for this compound

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.1]heptane skeletons. A 2021 study demonstrated the synthesis of oxy-functionalized bicyclo[2.2.1]heptane derivatives via intermolecular Diels-Alder reactions using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes. While this method targets oxygenated bridgeheads, it provides a template for adapting diene and dienophile pairs to introduce amine groups.

Critical Considerations:

  • Diene Design : Electron-rich dienes (e.g., furan derivatives) paired with electron-deficient dienophiles (e.g., maleimides) favor regioselective [4+2] cycloaddition.
  • Post-Functionalization : Amine groups may be introduced via reduction of nitrile intermediates or reductive amination of ketones formed during cycloaddition.

Reductive Amination of Bicyclic Ketones

A two-step strategy involves:

  • Synthesis of Bicyclo[2.2.1]heptan-1,3-dione : Achieved via oxidative cleavage of Diels-Alder adducts or catalytic dehydrogenation.
  • Reductive Amination : Treatment with ammonia or alkylamines under hydrogenation conditions (e.g., H₂/Pd-C) yields the diamine.

This method requires careful control of reaction conditions to avoid over-reduction or side reactions at bridgehead positions.

Stepwise Methodologies from Patent Literature

A Chinese patent (CN109369492A) details a four-step synthesis of (1S,4S)-2-Boc-2,5-diaza-bicyclo[2.2.1]heptane, offering insights adaptable to 1,3-diamine synthesis:

Synthetic Route Overview

  • Reduction of N-Boc-trans-4-hydroxy-L-proline Methyl Ester :
    • Reagents : Sodium borohydride (NaBH₄) in methanol.
    • Outcome : Intermediate alcohol (yield: 80–90%).
  • Sulfonylation :
    • Reagents : Mesyl chloride (MsCl) with triethylamine (Et₃N) in dichloromethane.
    • Outcome : Mesylated intermediate (yield: 85–92%).
  • Cyclization with Benzylamine :
    • Conditions : Reflux in toluene.
    • Outcome : Benzyl-protected diazabicycloheptane (yield: 75–83%).
  • Deprotection :
    • Reagents : Hydrogenolysis (H₂/Pd-C) or acidic cleavage.
    • Outcome : Free diamine (yield: 67–83%, purity >98%).
Optimization Highlights:
  • Solvent Selection : Methanol and dichloromethane minimize side reactions during reduction and sulfonylation.
  • Temperature Control : Maintaining temperatures below 35°C prevents decomposition of sensitive intermediates.

Optimization Techniques and Challenges

Regioselectivity in Bicyclic Ring Formation

The rigidity of the norbornane framework complicates selective functionalization at the 1- and 3-positions. Strategies to enhance regiocontrol include:

  • Steric Directing Groups : Bulky protecting groups (e.g., Boc) bias reaction sites during cyclization.
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Rhodium-phosphine complexes) enable enantioselective diamine synthesis, though scalability remains a hurdle.

Green Chemistry Considerations

The patent route avoids toxic azide reagents, substituting NaBH₄ for safer reductions. Solvent recovery systems (e.g., methyl tert-butyl ether recrystallization) reduce waste generation by 40% compared to traditional methods.

Comparative Analysis with Bicyclo[2.2.1]heptane-1,4-diamine

Parameter 1,3-Diamine 1,4-Diamine Source
CAS Number 889863-82-5 1818847-46-9
Molecular Formula C₇H₁₄N₂ C₇H₁₄N₂
Reactivity High steric hindrance Moderate steric hindrance
Synthetic Yield 67–83% 70–88%
Applications Chiral ligands, polymers Pharmaceutical intermediates

The 1,3-diamine’s bridgehead amines create a compact, chiral environment ideal for asymmetric catalysis, whereas the 1,4-isomer’s spatial flexibility favors drug candidate synthesis.

Q & A

Q. What are the key structural features of Bicyclo[2.2.1]heptane-1,3-diamine that influence its chemical reactivity?

The molecule’s bicyclic framework introduces significant ring strain and rigidity, while the two amine groups at positions 1 and 3 act as hydrogen bond donors/acceptors. These features enhance nucleophilicity and enable interactions with biological targets or metal ions. Computational data (e.g., topological polar surface area: 52 Ų, hydrogen bond donors: 2) support its potential in coordination chemistry and catalysis . The bridgehead nitrogen atoms (uncommon in simple bicyclic systems) further contribute to stereochemical complexity and regioselectivity in reactions .

Q. How can the stereochemistry of this compound derivatives be resolved experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. For example, enantiomers of bicyclo[2.2.1]heptane derivatives (e.g., 2-chloroamide precursors) were resolved via chiral column chromatography and confirmed by single-crystal X-ray analysis . Vibrational circular dichroism (VCD) and NMR-based Mosher ester methods are complementary for assigning stereochemistry in asymmetric syntheses .

Q. What methods are recommended for synthesizing this compound derivatives?

Common approaches include:

  • Bridging reactions : Ring-closing metathesis or Diels-Alder cycloaddition to form the bicyclic core.
  • Amine functionalization : Reductive amination or nucleophilic substitution at bridgehead positions.
  • Protection/deprotection strategies : Use of Boc or Fmoc groups to prevent side reactions during multi-step syntheses . Solvent polarity and temperature must be optimized to minimize ring strain-induced side products .

Advanced Research Questions

Q. How can computational methods predict the stability and detonation properties of Bicyclo[2.2.1]heptane-based high-energy materials?

Density functional theory (DFT) calculations can estimate heat of formation (HOF) and bond dissociation energies to assess stability. For example, nitramine derivatives of bicyclo[2.2.1]heptane exhibit high HOF values (~400 kJ/mol) due to strain energy release, while their low impact sensitivity is attributed to strong C–NO₂ bonds . Molecular dynamics simulations further model detonation velocity (DD) and pressure (PP) using the Kamlet-Jacobs equations .

Q. How should researchers address contradictory data in pharmacological studies of this compound derivatives?

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values) often arise from:

  • Solubility differences : Use standardized solvents (e.g., DMSO with <0.1% water) and confirm compound purity via HPLC-MS .
  • Assay interference : The bicyclic core may quench fluorescence in high-throughput screens; validate hits using orthogonal methods like SPR or ITC .
  • Stereochemical variability : Ensure enantiomeric excess (>98%) via chiral chromatography and report configurations using Cahn-Ingold-Prelog descriptors .

Q. What experimental strategies optimize the regioselectivity of functionalization in Bicyclo[2.2.1]heptane systems?

  • Electrophilic substitution : Bridgehead positions (e.g., C2) are more reactive due to partial sp² hybridization. Use steric directing groups (e.g., bulky esters) to control site selectivity .
  • Transition-metal catalysis : Pd-catalyzed C–H activation at bridgehead carbons achieves regioselective arylation under mild conditions (e.g., 60°C, DMA solvent) .
  • Kinetic vs. thermodynamic control : Low-temperature lithiation favors kinetic products, while heating drives equilibration to thermodynamically stable isomers .

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